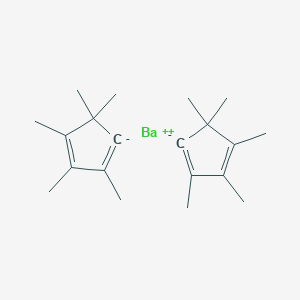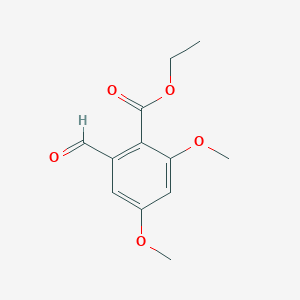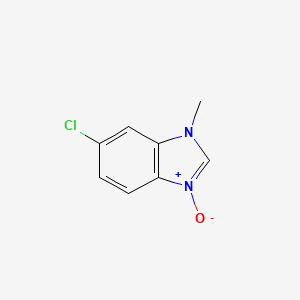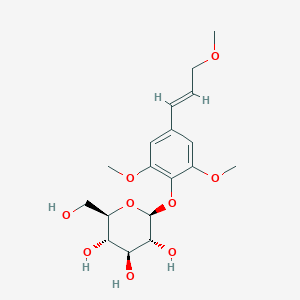
3-(2-Fluorophenyl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of propanoic acid, where a hydroxyl group and a fluorophenyl group are attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-(2-Fluorophenyl)-2-propenoic acid using a palladium catalyst. This method offers high yields and can be easily scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(2-Fluorophenyl)-3-oxopropanoic acid.
Reduction: 3-(2-Fluorophenyl)-3-hydroxypropanol.
Substitution: 3-(2-Nitrofluorophenyl)-3-hydroxypropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of aminopeptidases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Fluorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, as an aminopeptidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of peptide bonds. This inhibition can lead to various biological effects, such as reduced inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Fluorophenyl)-2-propenoic acid
- 2-Fluorocinnamic acid
- 3-(2-Fluorophenyl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(2-Fluorophenyl)-3-hydroxypropanoic acid is unique due to the presence of both a hydroxyl group and a fluorophenyl group on the same carbon atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
60187-07-7 |
|---|---|
Molekularformel |
C9H9FO3 |
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9FO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13) |
InChI-Schlüssel |
AIWIRGXTIRVAIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
![2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid](/img/structure/B15093445.png)


![9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-](/img/structure/B15093456.png)
![2-[(2-Amino-2-phenylacetyl)amino]-4-methylpentanoic acid](/img/structure/B15093486.png)



![2-[(2E)-3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B15093494.png)



